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molecular formula C8H7NO5 B093650 Methyl-4-nitrophenylcarbonate CAS No. 17175-16-5

Methyl-4-nitrophenylcarbonate

Cat. No. B093650
M. Wt: 197.14 g/mol
InChI Key: BKNCSPZEGXUNTP-UHFFFAOYSA-N
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Patent
US05217866

Procedure details

N-methylimidazole and 4-(N,N-dimethylamino) pyridine (DMAP) are obtained from Aldrich Chemical Co. Methyl p-nitrophenyl carbonate is prepared from methyl chloroformate and p-nitrophenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN1C=CN=C1.Cl[C:8]([O:10][CH3:11])=[O:9].[CH:12]1[C:17]([N+:18]([O-:20])=[O:19])=[CH:16][CH:15]=[C:14]([OH:21])[CH:13]=1>CN(C1C=CN=CC=1)C>[C:8](=[O:9])([O:21][C:14]1[CH:15]=[CH:16][C:17]([N+:18]([O-:20])=[O:19])=[CH:12][CH:13]=1)[O:10][CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C1=CC=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(OC)(OC1=CC=C(C=C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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